molecular formula C16H15ClFNO2 B12374973 AhR agonist 7

AhR agonist 7

Cat. No.: B12374973
M. Wt: 307.74 g/mol
InChI Key: OLHGODKVOPYEEV-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AhR agonist 7 is a compound that activates the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in various biological processes. AhR plays a crucial role in mediating the effects of environmental pollutants, regulating immune responses, and maintaining cellular homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AhR agonist 7 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production .

Chemical Reactions Analysis

Types of Reactions

AhR agonist 7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted aromatic compounds, which can further undergo functionalization to enhance their biological activity .

Scientific Research Applications

AhR agonist 7 has a wide range of scientific research applications:

Mechanism of Action

AhR agonist 7 exerts its effects by binding to the aryl hydrocarbon receptor, leading to its activation and translocation to the nucleus. In the nucleus, AhR forms a heterodimer with the aryl hydrocarbon receptor nuclear translocator (ARNT) and binds to xenobiotic response elements (XREs) in the DNA. This binding regulates the expression of various genes involved in detoxification, immune response, and cellular proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AhR agonist 7 is unique due to its specific binding affinity and activation profile for AhR. Unlike other similar compounds, it may exhibit selective modulation of AhR activity, leading to distinct biological outcomes. This selectivity makes it a valuable tool for studying AhR-mediated pathways and developing targeted therapies .

Properties

Molecular Formula

C16H15ClFNO2

Molecular Weight

307.74 g/mol

IUPAC Name

5-[(E)-2-(3-chloropyridin-2-yl)ethenyl]-4-fluoro-2-propan-2-ylbenzene-1,3-diol

InChI

InChI=1S/C16H15ClFNO2/c1-9(2)14-13(20)8-10(15(18)16(14)21)5-6-12-11(17)4-3-7-19-12/h3-9,20-21H,1-2H3/b6-5+

InChI Key

OLHGODKVOPYEEV-AATRIKPKSA-N

Isomeric SMILES

CC(C)C1=C(C=C(C(=C1O)F)/C=C/C2=C(C=CC=N2)Cl)O

Canonical SMILES

CC(C)C1=C(C=C(C(=C1O)F)C=CC2=C(C=CC=N2)Cl)O

Origin of Product

United States

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